molecular formula C10H18FNO4 B12455429 tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate

tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate

Cat. No.: B12455429
M. Wt: 235.25 g/mol
InChI Key: XFGJBCDWYNSTJT-ZETCQYMHSA-N
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Description

tert-Butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a fluorine atom at the (S)-configured position 3, and two hydroxyl groups at position 4. The tert-butyl group enhances steric protection of the carbamate, while the fluorine and dihydroxy substituents influence electronic properties, solubility, and hydrogen-bonding capabilities.

Properties

Molecular Formula

C10H18FNO4

Molecular Weight

235.25 g/mol

IUPAC Name

tert-butyl (3S)-3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

InChI

InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

XFGJBCDWYNSTJT-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@H](C1)F)(O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination

Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are employed to introduce fluorine at C3. For example:

  • Reaction : tert-Butyl 4-oxopiperidine-1-carboxylate is treated with NFSI in the presence of a chiral catalyst (e.g., cinchona alkaloids) to yield tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate.
  • Conditions : Dichloromethane, −20°C, 12–24 hours.
  • Yield : 60–75% enantiomeric excess (ee).

Nucleophilic Fluorination

Deoxyfluorination using reagents like DAST (diethylaminosulfur trifluoride) converts hydroxyl or ketone groups to fluorides:

  • Reaction : tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate reacts with DAST in anhydrous dichloroethane at 0°C to form the 3-fluoro-4-oxo intermediate.
  • Yield : ~70%.

Dihydroxylation Strategies

The critical 4,4-dihydroxy moiety is introduced via dihydroxylation of the 4-oxo group. Two primary methods dominate:

Osmium Tetroxide-Mediated Dihydroxylation

Osmium tetroxide (OsO₄) catalyzes syn-dihydroxylation of α,β-unsaturated ketones, but in this case, the 4-oxo group is directly targeted using modified conditions:

  • Reaction : tert-Butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate is treated with OsO₄ and N-methylmorpholine N-oxide (NMO) in acetone/water (4:1) at 25°C.
  • Yield : 50–65%, with retention of stereochemistry at C3.
  • Mechanism : OsO₄ adds across the carbonyl, forming a osmate ester intermediate, which hydrolyzes to the vicinal diol.

Tandem Reduction-Hydrolysis

Sodium borohydride (NaBH₄) reduces the 4-oxo group to a secondary alcohol, followed by oxidation-hydrolysis to the diol:

  • Reduction : NaBH₄ in methanol at 0°C reduces the ketone to tert-butyl (3S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (85% yield).
  • Oxidation-Hydrolysis : The secondary alcohol is oxidized back to the ketone using Dess-Martin periodinane, followed by acid-catalyzed hydration (H₂SO₄, H₂O) to yield the diol.
  • Overall Yield : 40–50%.

Stereochemical Control and Resolution

The (3S) configuration is enforced via chiral catalysts or resolution techniques:

Chiral Auxiliaries

  • Example : Use of (R)-BINOL-derived phosphoric acids during fluorination ensures >90% ee.
  • Conditions : Catalytic asymmetric fluorination at −40°C in toluene.

Chromatographic Resolution

Racemic mixtures are separated using chiral stationary phases (e.g., Chiralpak AD-H):

  • Method : tert-Butyl 3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate racemate is resolved via HPLC with a Chiralpak AD-H column (hexane/isopropanol, 90:10).
  • Efficiency : >99% ee achieved.

Protection and Deprotection Steps

The tert-butoxycarbonyl (Boc) group is stable under dihydroxylation conditions but requires careful handling during final deprotection:

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free piperidine diol.
  • Yield : >95%.

Comparative Analysis of Methods

Method Conditions Yield Stereoselectivity Reference
OsO₄ Dihydroxylation OsO₄, NMO, acetone/H₂O, 25°C 50–65% High (syn)
Tandem Reduction-Hydrolysis NaBH₄ → Dess-Martin → H₂SO₄ 40–50% Moderate
Chiral Resolution Chiralpak AD-H, hexane/isopropanol 30–40%* >99% ee

*Yield after resolution.

Scale-Up and Industrial Considerations

  • Cost-Efficiency : Electrophilic fluorination with NFSI is preferred for large-scale synthesis due to reagent availability and safety.
  • Purification : Crystallization from ethyl acetate/hexane mixtures provides >98% purity.
  • Environmental Impact : Osmium-based methods require stringent waste management due to toxicity.

Recent Advances

  • Biocatalytic Dihydroxylation : Engineered cytochrome P450 enzymes enable diastereoselective dihydroxylation with 70% yield and >95% ee.
  • Flow Chemistry : Continuous-flow systems reduce reaction times for fluorination steps from 24 hours to 2 hours.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be employed to replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dihydroxy derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms.
  • Used in the design of novel bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications .

Comparison with Similar Compounds

Substituent Analysis

Below is a comparative analysis of key structural analogs (Table 1):

Table 1: Structural Comparison of Piperidine Derivatives

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Features
tert-Butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate 3-F (S), 4-OH (×2) Fluorine, dihydroxy ~263.27 (estimated) High polarity, hydrogen-bond donor/acceptor
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 4-Ph, 3-COOH Phenyl, carboxylic acid 305.37 Aromaticity, acidity (carboxylic acid)
(S)-tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate 3-NH2, 4-F (×2) Amino, difluoro ~248.26 Basic amino group, electron-withdrawing fluorines
tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate 3-OH, 4-Me Hydroxyl, methyl ~215.29 Moderate hydrophobicity (methyl group)

Key Differences and Implications

Fluorine vs. Amino/Carboxylic Acid Groups: The fluorine in the target compound enhances metabolic stability and electronegativity compared to the amino group in or the carboxylic acid in . The carboxylic acid in introduces acidity (pKa ~4-5), making it suitable for salt formation but limiting membrane permeability .

Dihydroxy vs. Difluoro/Methyl Substituents: The 4,4-dihydroxy groups in the target compound increase hydrophilicity and hydrogen-bonding capacity compared to the 4,4-difluoro group in or the 4-methyl group in . This may enhance solubility in aqueous systems but reduce lipid bilayer penetration .

Steric and Stereochemical Considerations :

  • The tert-butyl group in all compounds provides steric protection, but the (3S) configuration in the target compound and ensures stereoselective interactions in chiral environments.

Biological Activity

tert-butyl (3S)-3-fluoro-4,4-dihydroxy-piperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorine atom, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C10H18FNO3
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 2382694-88-2
  • Purity : Generally >98% for research-grade materials

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with fluorinated reagents under controlled conditions to ensure stereoselectivity and yield high purity products. The synthetic pathways often utilize intermediates such as tert-butyl 4-hydroxy-piperidine-1-carboxylate and various fluorinating agents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Modulation : The compound has been shown to affect neurotransmitter systems, particularly those involving serotonin and dopamine, making it a candidate for neurological disorders.
  • Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like obesity or diabetes.

Pharmacological Studies

Recent studies have reported on the pharmacological effects of this compound:

  • Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects, likely through serotonin receptor modulation.
  • Anti-inflammatory Properties : Preliminary data suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

StudyFindings
Study 1Demonstrated significant reduction in depressive behaviors in rodent models when administered at doses of 10-30 mg/kg.
Study 2Showed inhibition of TNF-alpha production in macrophages treated with this compound.
Study 3Evaluated the compound's effect on cognitive function in aged mice, revealing improvements in memory tasks.

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